

What is the chemical structure of Amorphispironone?

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Amorphispironone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorphispironone is a naturally occurring spirorotenoid isolated from the plant Amorpha fruticosa. This technical guide provides a comprehensive overview of its chemical structure, spectroscopic properties, and known biological activities. Detailed experimental methodologies for its isolation and characterization are presented, alongside a discussion of its potential mechanism of action, particularly in the context of its inhibitory effects on Epstein-Barr virus activation and its relationship to the broader class of rotenoids. This document is intended to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of Amorphispironone.

Chemical Structure and Properties

Amorphispironone is a complex heterocyclic natural product belonging to the spirorotenoid class. Its chemical formula is $C_{23}H_{22}O_7$, and it possesses a unique spiro linkage that distinguishes it from more common rotenoids.

Structural Diagram

The chemical structure of **Amorphispironone** is presented below.



Caption: Chemical structure of Amorphispironone.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C23H22O7	[1]
Molecular Weight	410.4 g/mol	[1]
IUPAC Name	(12R,13R,16S)-3',4'- dimethoxy-5,5- dimethylspiro[6,14,17- trioxatetracyclo[8.7.0.0 ² , ⁷ .0 ¹² , ¹⁶ [1]]heptadeca-1(10),2(7),3,8- tetraene-13,6'-cyclohexa-2,4- diene]-1',11-dione	
CAS Number	139006-28-3	[1]

Spectroscopic Data

The structure of **Amorphispironone** was elucidated primarily through 2D-NMR and difference NOE experiments.[2] While the complete raw data is available in the primary literature, this section summarizes the key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural assignment of **Amorphispironone**. The following table provides a summary of the expected chemical shifts for key functional groups and structural motifs based on related spirorotenoids.[3]



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
¹H	6.0 - 7.5	m	Aromatic protons
¹H	3.8 - 4.0	S	Methoxy protons
¹H	1.0 - 2.0	s	Methyl protons
13C	> 180	S	Carbonyl carbons
13C	100 - 160	m	Aromatic and olefinic carbons
13C	90 - 100	s	Spiro carbon
13C	55 - 60	q	Methoxy carbons
13C	20 - 30	q	Methyl carbons

Note: Detailed, specific chemical shift and coupling constant data for **Amorphispironone** are found in the primary literature by Terada et al. (1993).

Infrared (IR) Spectroscopy

The IR spectrum of **Amorphispironone** is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~3000	Medium	Aromatic C-H stretch
~1700-1750	Strong	C=O stretch (carbonyls)
~1600	Medium	Aromatic C=C stretch
~1200-1300	Strong	C-O stretch (ethers)

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula of **Amorphispironone**.

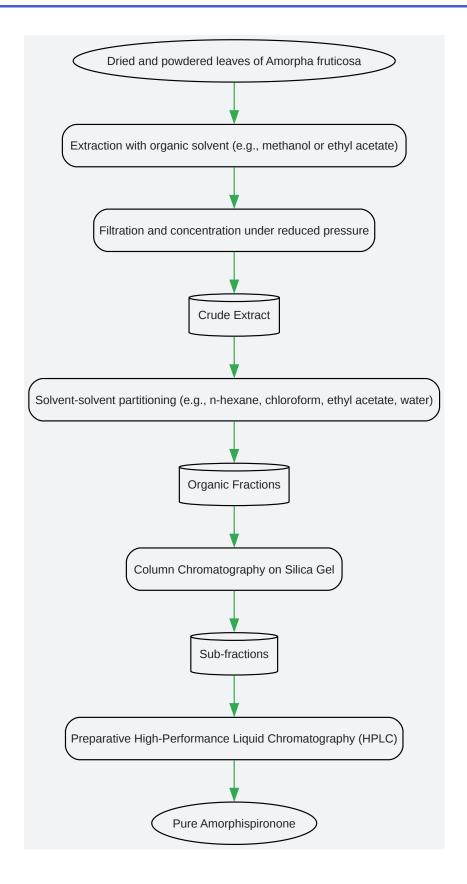


lon	m/z (calculated)
[M+H]+	411.1444
[M+Na]+	433.1263

Experimental Protocols Isolation of Amorphispironone

The following is a generalized protocol for the isolation of **Amorphispironone** from Amorpha fruticosa based on standard methods for natural product extraction.





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Caption: Generalized workflow for the isolation of **Amorphispironone**.



Detailed Steps:

- Plant Material Preparation: The leaves of Amorpha fruticosa are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature.
- Concentration: The solvent is removed under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- Chromatographic Purification: The active fractions are further purified using a combination of chromatographic techniques, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to yield pure **Amorphispironone**.

Structural Elucidation

The structure of the isolated **Amorphispironone** is determined using a combination of spectroscopic methods:

- NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY NMR experiments are performed to determine the connectivity and stereochemistry of the molecule.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
- Infrared Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

Biological Activity and Signaling Pathways Known Biological Activities

Amorphispironone has been reported to be an inhibitor of Epstein-Barr virus (EBV) early antigen activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA).[2] As a member of the rotenoid family, it is also expected to exhibit a range of other biological activities, including:

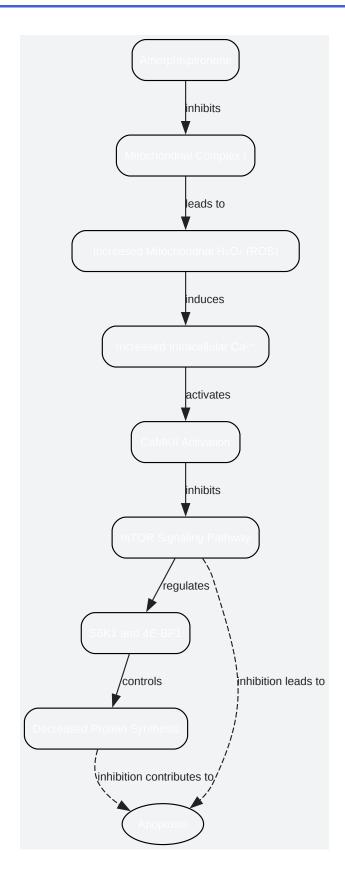


- Anticancer: Rotenoids are known to induce apoptosis in various cancer cell lines.
- Insecticidal: Rotenoids are well-known for their insecticidal properties.
- Antimicrobial and Anti-inflammatory: Extracts of Amorpha fruticosa containing rotenoids have shown these activities.[4]

Potential Signaling Pathways

Given that **Amorphispironone** is a rotenoid, its mechanism of action is likely to involve the inhibition of the mitochondrial electron transport chain at complex I. This disruption of cellular respiration can trigger a cascade of downstream signaling events leading to apoptosis. A proposed signaling pathway, based on the known effects of rotenone, is illustrated below.[1]





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Caption: Proposed signaling pathway for **Amorphispironone**-induced apoptosis.



Conclusion

Amorphispironone represents an interesting and complex natural product with potential for further investigation. Its unique spirorotenoid structure and reported biological activity as an inhibitor of Epstein-Barr virus activation warrant more in-depth studies into its mechanism of action and therapeutic potential. This guide provides a foundational summary of the current knowledge on **Amorphispironone** to facilitate future research and development efforts.

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